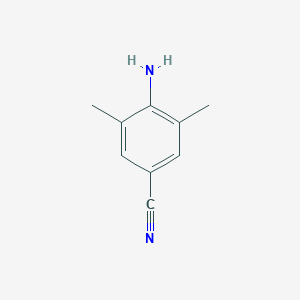

4-Amino-3,5-dimethylbenzonitrile

Beschreibung

Contextualizing 4-Amino-3,5-dimethylbenzonitrile within Contemporary Chemical Sciences

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with an amino group (-NH2), a nitrile group (-CN), and two methyl groups (-CH3). This unique arrangement of functional groups imparts a specific reactivity and electronic properties that make it a valuable precursor in multi-step organic syntheses. d-nb.infocymitquimica.com Its significance in contemporary chemical sciences is largely tied to its role as a key building block for creating more complex molecular architectures, particularly those with pharmaceutical applications. The presence of the amino group allows for a variety of coupling reactions, while the nitrile group can be transformed into other functional groups or participate in cycloaddition reactions. d-nb.infocymitquimica.com

Significance and Scope of Research on this compound

The primary significance of research into this compound lies in its integral role in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net Specifically, it is a crucial intermediate in the production of Etravirine, a second-generation NNRTI used in the treatment of HIV-1 infection. d-nb.infonih.gov The development of second-generation NNRTIs like Etravirine was a critical step forward in antiretroviral therapy, offering improved efficacy against drug-resistant strains of the virus. nih.gov Consequently, the scope of research on this compound has been heavily focused on optimizing its synthesis and its incorporation into these complex drug molecules. d-nb.infogoogle.com Beyond medicinal chemistry, its structural motifs are also of interest in the development of novel organic materials. goettingen-research-online.deresearchgate.net

Historical Trajectory of Key Discoveries Related to this compound

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | cymitquimica.comnih.gov |

| Molecular Weight | 146.19 g/mol | nih.gov |

| Appearance | Solid | CymitQuimica |

| CAS Number | 74896-24-5 | cymitquimica.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | Nc1c(C)cc(C#N)cc1C | nih.gov |

| InChIKey | HRWCKMHTQMYUSL-UHFFFAOYSA-N | cymitquimica.comnih.gov |

Detailed Research Findings

The utility of this compound as a synthetic intermediate is well-documented in the synthesis of Etravirine and other diarylpyrimidine NNRTIs. One common synthetic route to obtain this compound involves the reaction of 4-bromo-2,6-dimethylaniline (B44771) with copper(I) cyanide. chemicalbook.comcjph.com.cn This cyanation reaction is a key step in introducing the nitrile functionality to the aromatic ring.

In the context of Etravirine synthesis, this compound is typically reacted with a substituted pyrimidine (B1678525) derivative. For instance, one synthetic approach involves the condensation of this compound with a 2,4-dichloropyrimidine (B19661) intermediate. googleapis.com This nucleophilic aromatic substitution reaction forms a crucial carbon-nitrogen bond, linking the aminobenzonitrile moiety to the pyrimidine core of the final drug molecule. The development of microwave-promoted amination reactions has been shown to improve the efficiency of this step. d-nb.info

Furthermore, research has explored the photophysical properties of aminobenzonitriles, although much of this work focuses on the parent compound 4-aminobenzonitrile (B131773) (ABN) and its N-dimethylated analog, 4-(dimethylamino)benzonitrile (B74231) (DMABN). acs.orgresearchgate.netacs.org These studies, while not directly on this compound, provide a broader understanding of the electronic behavior of this class of compounds, which is influenced by the interplay between the electron-donating amino group and the electron-withdrawing nitrile group. acs.org The crystal structure of this compound reveals that hydrogen bonding between the amino hydrogen atoms and the cyano nitrogen atoms of adjacent molecules is an important structural element. goettingen-research-online.deresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCKMHTQMYUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299252 | |

| Record name | 4-amino-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74896-24-5 | |

| Record name | 4-Amino-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74896-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128902 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074896245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 74896-24-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-dimethyl-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 4 Amino 3,5 Dimethylbenzonitrile

Established Synthetic Pathways to 4-Amino-3,5-dimethylbenzonitrile and its Precursors

The synthesis of this compound can be achieved through several established chemical routes, leveraging classical and modern techniques to construct this key chemical intermediate.

Conventional Synthetic Routes for this compound

A primary and well-documented conventional pathway for the synthesis of this compound commences with 2,6-dimethylaniline. This multi-step process is a staple in organic synthesis for constructing substituted anilines.

The synthesis proceeds via two main steps:

Bromination of 2,6-dimethylaniline : The initial step involves the electrophilic aromatic substitution of 2,6-dimethylaniline. Due to the activating nature of the amino and methyl groups, direct bromination typically leads to the substitution at the para-position relative to the amino group, yielding 4-bromo-2,6-dimethylaniline (B44771).

Cyanation of 4-bromo-2,6-dimethylaniline : The bromo-derivative is then subjected to a nucleophilic substitution reaction with a cyanide source, most commonly copper(I) cyanide (CuCN). cjph.com.cn This reaction, often carried out at elevated temperatures, displaces the bromine atom with a nitrile group to form the final product, this compound. cjph.com.cn This transformation is a variation of the Rosenmund-von Braun reaction.

An alternative precursor route involves the cyanation of 1-iodo-3,5-dimethylbenzene (B1203722) (5-iodo-m-xylene) to form 3,5-dimethylbenzonitrile. Subsequent nitration at the position para to the nitrile group, followed by reduction of the newly introduced nitro group, would also yield the target compound.

Table 1: Conventional Synthesis of this compound

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,6-Dimethylaniline | Bromine | 4-Bromo-2,6-dimethylaniline | Electrophilic Aromatic Substitution |

Microwave-Assisted Synthetic Procedures for this compound Derivatives

While the direct microwave-assisted synthesis of this compound is not extensively documented, microwave technology has been pivotal in the synthesis of its complex derivatives, most notably in the production of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. In these multi-step syntheses, intermediates structurally related to this compound undergo reactions where microwave irradiation significantly enhances efficiency.

Functional Group Interconversions and Derivatization of this compound

The dual functionality of this compound, possessing both a reactive amine and a versatile nitrile group on a substituted aromatic ring, allows for a wide array of chemical transformations.

Reactions of the Amine Moiety in this compound

The primary amino group is a key site for derivatization, enabling the construction of more complex molecular architectures.

Diazotization : The amine functionality can be converted into a diazonium salt. This intermediate is highly useful for introducing a variety of other functional groups. For instance, this compound can undergo diazotization followed by an iodine substitution (a Sandmeyer-type reaction) to produce 4-iodo-3,5-dimethylbenzonitrile (B1396503). cjph.com.cn This iodo-derivative serves as a precursor for further reactions, such as cross-coupling.

Acylation and Alkylation : The amino group readily undergoes acylation and alkylation. In the synthesis of novel HIV-1 NNRTI candidates, this compound has been treated with pyrimidine (B1678525) derivatives to form a secondary diarylamine, which is subsequently alkylated with reagents like ethyl bromoacetate. Patent literature also describes the formation of acetylamino derivatives, indicating that standard acylation reactions are effective. nih.gov

Table 2: Selected Reactions of the Amine Group

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Diazotization/Iodination | NaNO₂, Acid, then KI | 4-Iodo-3,5-dimethylbenzonitrile | cjph.com.cn |

| N-Arylation | Substituted Pyrimidine | Diaryl-amine derivative |

Transformations of the Nitrile Group in this compound Derivatives

The nitrile group offers a gateway to other important functional groups and heterocyclic systems.

Hydrolysis : The cyano group in derivatives of this compound can be hydrolyzed under alkaline conditions. A notable example is the hydrolysis of 4-iodo-3,5-dimethylbenzonitrile to yield 4-iodo-3,5-dimethylbenzamide. cjph.com.cn Complete hydrolysis to the corresponding carboxylic acid can also be achieved under more vigorous acidic or basic conditions.

Cycloaddition : The nitrile functionality can participate in cycloaddition reactions. While direct cycloaddition is uncommon, nitrile oxides, which can be generated in situ from the corresponding oximes or hydroximoyl halides, are known to undergo 1,3-dipolar cycloaddition reactions with alkynes to form isoxazole (B147169) rings. This transformation is a powerful method for constructing five-membered heterocycles from benzonitrile (B105546) derivatives.

Ortho- and Meta-Substitutions on the Aromatic Ring of this compound

The substitution pattern on the aromatic ring of this compound is heavily influenced by the directing effects of its existing functional groups. The amino group is a powerful activating group and an ortho, para-director. The two methyl groups are also activating and ortho, para-directing.

The positions meta to the amino group (C3 and C5) are already substituted with methyl groups. The position para to the amino group (C1) bears the nitrile substituent. Therefore, the positions ortho to the highly activating amino group (C2 and C6) are the most electron-rich and sterically accessible sites for electrophilic aromatic substitution. The combined electronic effects of the amino and methyl groups strongly activate these positions. Consequently, reactions such as halogenation (e.g., bromination or chlorination) or nitration are predicted to occur regioselectively at the C2 and C6 positions of the benzene (B151609) ring.

Spectroscopic and Photophysical Investigations of 4 Amino 3,5 Dimethylbenzonitrile and Its Analogues

Electronic Structure and Excited State Dynamics

The photophysical behavior of 4-amino-3,5-dimethylbenzonitrile and its analogues is governed by the interplay of different electronic excited states and their geometries.

Intramolecular Charge Transfer (ICT) Phenomena in this compound Systems

Upon absorption of light, these molecules are promoted to an initial locally excited (LE) state. goettingen-research-online.de In polar solvents, a subsequent intramolecular charge transfer can occur, leading to the formation of a highly polar ICT state. acs.orgnih.gov This ICT state is responsible for the anomalous, red-shifted fluorescence band observed in the emission spectra of these compounds. acs.org The process is often described by the Twisted Intramolecular Charge Transfer (TICT) model, which posits that the ICT state is formed through rotation of the amino group relative to the benzene (B151609) ring. goettingen-research-online.de However, the exact mechanism, including the potential for planar ICT structures, remains a subject of ongoing research and debate. acs.orgnih.govnih.gov

The efficiency of ICT is influenced by factors such as solvent polarity and the specific molecular structure. For instance, in 4-(dimethylamino)benzonitrile (B74231) (DMABN), dual fluorescence is readily observed in polar solvents. nih.gov In contrast, some derivatives show different behaviors; for example, 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD) exhibits dual fluorescence even on a picosecond timescale, a finding that has contributed to the discussion around the TICT model. goettingen-research-online.de The energy gap between the involved excited states is a critical determinant for the occurrence of ICT. acs.org

Upon photoexcitation in polar solvents like acetonitrile, some aminobenzonitriles can undergo photoproduct formation, which can complicate the interpretation of spectroscopic data. For example, 4-(dimethylamino)benzonitrile (DMABN) can lose a methyl group to form 4-(methylamino)benzonitrile (B1588828) (MABN), whose fluorescence overlaps with the LE emission of DMABN. acs.orgresearchgate.net

Locally Excited (LE) States and Their Interplay with ICT States

The initially populated excited state is the locally excited (LE) state, which resembles the ground state in terms of its electronic distribution within the benzonitrile (B105546) moiety. goettingen-research-online.de This state gives rise to the "normal" fluorescence band, which is typically observed in nonpolar solvents or for derivatives where ICT is hindered. rsc.orgresearchgate.net

The interplay between the LE and ICT states is a dynamic process. After initial excitation to the LE state, the molecule can either relax back to the ground state via fluorescence from the LE state or undergo a transition to the ICT state. goettingen-research-online.de This transition is often a rapid, picosecond-scale event. goettingen-research-online.de The relative energies of the LE and ICT states, as well as the energy barrier between them, dictate the kinetics of this process and, consequently, the observed fluorescence characteristics. nih.govrsc.org In some systems, the LE and ICT states are in equilibrium, leading to dual fluorescence. nih.gov For other molecules, such as ABN, the ICT state is significantly higher in energy, and thus only LE fluorescence is observed. nih.gov

Influence of Molecular Conformation on Excited State Processes

The conformation of the amino group relative to the benzonitrile ring plays a pivotal role in the excited state dynamics. goettingen-research-online.de In the ground state, the amino group in compounds like 4-aminobenzonitrile (B131773) (ABN) and its derivatives is often pyramidal. goettingen-research-online.deresearchgate.net Upon excitation, changes in the geometry, particularly the degree of twist around the C-N bond, are central to the formation of the ICT state in the widely accepted TICT model. goettingen-research-online.de

Studies on sterically hindered analogues, such as 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), where the methyl groups force a twisted conformation, provide evidence for the importance of this twisting motion. goettingen-research-online.de In MMD, the dimethylamino group is significantly twisted with respect to the phenyl ring even in the ground state. researchgate.net Conversely, in more planar derivatives like this compound (HHD), efficient internal conversion can become a dominant deactivation pathway, competing with fluorescence. researchgate.net This is attributed to the planarization of the amino group upon excitation, which can lead to a conical intersection with the ground state. researchgate.net

The crystal packing and intermolecular interactions, such as hydrogen bonding, can also influence the ground-state conformation and, consequently, the photophysical properties. goettingen-research-online.deresearchgate.net For example, in the solid state, hydrogen bonds are observed between the amino hydrogen atoms and the cyano nitrogen atoms of neighboring molecules in ABN and 3,5-dimethyl-4-(methylamino)benzonitrile (B14266707) (MHD). goettingen-research-online.deresearchgate.net In this compound (HHD), a layered structure is formed through a network of hydrogen bonds. goettingen-research-online.deresearchgate.net

Advanced Spectroscopic Characterization Techniques

To unravel the complex excited-state dynamics of this compound and its analogues, a suite of advanced time-resolved spectroscopic techniques is employed.

Time-Resolved Infrared (TRIR) Spectroscopy Applications

Time-resolved infrared (TRIR) spectroscopy is a powerful tool for probing the structural changes that occur in molecules upon photoexcitation. By monitoring the vibrational frequencies of specific functional groups in real-time, TRIR can provide direct evidence for the formation of different excited-state species. nih.gov

For aminobenzonitriles, the C≡N stretching frequency is a particularly sensitive probe of the electronic structure. In the ICT state, the increased charge separation leads to a weakening of the C≡N bond and a corresponding redshift in its stretching frequency compared to the ground state and the LE state. This allows for the direct observation of the ICT state's formation and decay kinetics. researchgate.net TRIR studies have been instrumental in confirming the charge-separated nature of the ICT state and in investigating the influence of the solvent environment on the charge transfer process. nih.govresearchgate.net

Picosecond Time-Resolved Resonance Raman and Transient Absorption Spectroscopy

Picosecond time-resolved resonance Raman (TRRR) and transient absorption (TA) spectroscopy provide complementary information about the excited-state dynamics. researchgate.net TA spectroscopy monitors the absorption of the transient excited states, allowing for the identification of different species and the measurement of their lifetimes. researchgate.net For example, the transient absorption spectra of DMABN show distinct bands corresponding to the LE and ICT states. researchgate.net

TRRR spectroscopy provides detailed structural information about the excited states by probing their vibrational modes. researchgate.net By tuning the Raman excitation wavelength to be in resonance with an electronic transition of a specific excited state, the vibrational modes of that state can be selectively enhanced. researchgate.netresearchgate.net This has allowed for the characterization of the geometries of the LE and ICT states, revealing changes in bond lengths and angles upon excitation. researchgate.net For instance, TRRR studies have indicated a planar structure for the LE states of both ABN and DMABN. researchgate.net

The combination of these techniques has provided a comprehensive picture of the photoinduced processes in 4-aminobenzonitrile systems, from the initial excitation to the formation and decay of the LE and ICT states. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectroscopy provide definitive confirmation of its molecular framework by identifying the chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the amino group protons. The integration of these signals confirms the number of protons in each unique environment. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, aiding in the complete assignment of all NMR signals. nih.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Techniques like APT (Attached Proton Test), DEPT (Distortionless Enhancement by Polarization Transfer), and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are utilized to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. nih.govnih.gov The chemical shifts in both ¹H and ¹³C NMR are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.orgrsc.org The choice of solvent, for instance, deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), can influence the chemical shifts of the protons, particularly those of the amino group. nih.govrsc.orgrsc.org

Table 1: Representative NMR Data for this compound Note: Specific chemical shifts can vary based on solvent and experimental conditions.

| Nucleus | Technique | Typical Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H | NMR | ~ 2.12 | Protons of the two methyl groups (-CH₃) |

| ¹H | NMR | ~ 3.73 | Protons of the amino group (-NH₂) |

| ¹H | NMR | ~ 6.65 - 6.96 | Aromatic protons on the benzene ring |

| ¹³C | NMR | ~ 17.2 | Carbons of the methyl groups |

| ¹³C | NMR | ~ 116.3 | Aromatic carbon attached to the cyano group |

| ¹³C | NMR | ~ 120.2 | Aromatic carbons ortho to the amino group |

| ¹³C | NMR | ~ 133.3 | Aromatic carbons bearing the methyl groups |

High-Resolution Mass Spectrometry (HRMS) for Compound Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique confirms the molecular formula of this compound, which is C₉H₁₀N₂. nih.gov

Various ionization techniques can be employed for the analysis, including Electrospray Ionization (ESI), Electron Ionization (EI), and Chemical Ionization (CI). nih.gov Instruments such as the LTQ Orbitrap XL and Bruker Daltonics APEX II 47e are capable of providing the high resolution required for unambiguous formula determination. nih.govrsc.org The measured monoisotopic mass of the compound is typically within a few parts per million (ppm) of the calculated theoretical mass. nih.gov

HRMS analysis of this compound often involves observing the protonated molecule [M+H]⁺ in positive ion mode. uni.lu The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Adduct | Predicted m/z |

|---|---|---|---|

| C₉H₁₀N₂ | 146.0844 | [M+H]⁺ | 147.09168 |

| C₉H₁₀N₂ | 146.0844 | [M+Na]⁺ | 169.07362 |

| C₉H₁₀N₂ | 146.0844 | [M+K]⁺ | 185.04756 |

| C₉H₁₀N₂ | 146.0844 | [M-H]⁻ | 145.07712 |

Data sourced from PubChem. uni.lu

Solvent and Environmental Effects on Photophysical Properties

The photophysical properties of this compound, a derivative of 4-aminobenzonitrile, are highly sensitive to the surrounding solvent environment. This sensitivity is primarily due to the molecule's ability to form an Intramolecular Charge Transfer (ICT) state upon photoexcitation. nih.govresearchgate.net The phenomenon of dual fluorescence, an anomalous red-shifted emission band in polar solvents, is a hallmark of this class of compounds and is often explained by the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.netacs.org

In nonpolar solvents like hexane, this compound exhibits a single fluorescence band corresponding to a locally excited (LE) state. nih.gov However, in polar aprotic solvents such as tetrahydrofuran (B95107) (THF), and even more so in polar protic solvents like butanol, a second, significantly red-shifted emission band appears. nih.govresearchgate.net This new band is attributed to the emission from a highly polar TICT state, where the amino group twists relative to the benzene ring, leading to a large dipole moment. acs.org The stabilization of this charge-separated state increases with the polarity of the solvent, causing the red shift in the fluorescence spectrum. acs.org

Time-resolved infrared spectroscopy studies have provided direct evidence for the influence of specific solvent interactions. nih.gov In butanol, the C≡N stretching frequency of the excited state shows a doublet, indicating the coexistence of two distinct charge transfer states: one that is hydrogen-bonded to the solvent and another similar to the state observed in aprotic solvents. nih.govresearchgate.net The formation of the ICT state in this compound is a barrierless process due to its pre-twisted ground state geometry, in contrast to its less sterically hindered analogue, 4-dimethylaminobenzonitrile (DMABN). nih.gov The kinetics of hydrogen bonding in butanol occur on a picosecond timescale, consistent with dipolar solvation relaxation. nih.gov

Even in the absence of a solvent, such as in a supersonic jet expansion, the formation of clusters (dimers or larger aggregates) of this compound can lead to a red-shifted emission band, which is attributed to the formation of excimers. acs.org This indicates that intermolecular interactions, in addition to solvent polarity, play a crucial role in the photophysical behavior of this compound.

Table 3: Summary of Solvent Effects on the Photophysical Properties of this compound

| Solvent | Solvent Type | Observed Photophysical Behavior | Interpretation |

|---|---|---|---|

| Hexane | Nonpolar | Single fluorescence band. nih.gov | Emission from a locally excited (LE) state. |

| Tetrahydrofuran (THF) | Polar Aprotic | Dual fluorescence observed. nih.gov | Formation and stabilization of the ICT/TICT state. |

| Butanol | Polar Protic | Dual fluorescence with evidence of two co-existing charge transfer states. nih.govresearchgate.net | Stabilization of the ICT state via solvent polarity and specific hydrogen bonding interactions. |

Computational Chemistry and Theoretical Studies on 4 Amino 3,5 Dimethylbenzonitrile

Quantum Chemical Calculations of Electronic States and Molecular Geometry

Quantum chemical calculations have been instrumental in determining the molecular geometry and electronic states of 4-Amino-3,5-dimethylbenzonitrile, often referred to in literature as HHD. researchgate.netresearchgate.net X-ray diffraction studies have provided precise data on its solid-state structure, which serves as a benchmark for theoretical models.

In the crystalline state, this compound exhibits significant hydrogen bonding. researchgate.netresearchgate.net Each hydrogen atom of the amino group forms a link to a cyano nitrogen atom of two different neighboring molecules. researchgate.net This results in a layered structure composed of squares and octagons. researchgate.net

The molecular geometry reveals key structural features. Unlike its N,N-dimethylated analogue, 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), where the dimethylamino group is substantially twisted, the amino group in this compound is less distorted. researchgate.net However, like other aminobenzonitriles, the amino nitrogen atom shows a pyramidal character. researchgate.net The N-phenyl bond length in a series of aminobenzonitriles averages 1.367 Å, providing a reference for the bond in this specific compound. researchgate.netresearchgate.net

Table 1: Selected Structural Parameters for Aminobenzonitriles This table presents comparative structural data for this compound (HHD) and related compounds based on crystallographic studies.

| Compound | Amino Group Twist Angle (°) | N-Phenyl Bond Length (Å) | N-Atom Phenyl Ring Displacement (Å) | Reference |

| This compound (HHD) | Data not specified | Part of 1.367 Å average | - | researchgate.netresearchgate.net |

| 4-Aminobenzonitrile (B131773) (ABN) | 34 (3) | Part of 1.367 Å average | - | researchgate.netresearchgate.net |

| 3,5-Dimethyl-4-(dimethylamino)benzonitrile (MMD) | 59.3 (2) | 1.414 (3) | 0.117 (5) | researchgate.netresearchgate.net |

| 4-(Dimethylamino)benzonitrile (B74231) (DMABN) | 11.9 (3) | Part of 1.367 Å average | - | researchgate.netresearchgate.net |

Density Functional Theory (DFT) and Ab Initio Approaches for Conformational Analysis

Density Functional Theory (DFT) and ab initio methods are primary computational tools for analyzing the conformational landscape of molecules. whiterose.ac.ukmdpi.com For aminobenzonitriles, these methods are used to investigate the rotation around the N-phenyl bond and the pyramidalization of the amino group, which are crucial for understanding their photophysical properties. whiterose.ac.ukacs.org

For the related compound 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), DFT calculations have been employed to study the consequences of the amino group's twist angle. acs.org The steric hindrance from the two ortho-methyl groups forces the dimethylamino group towards a perpendicular configuration relative to the phenyl ring. goettingen-research-online.de This enforced conformation is a key aspect of its electronic behavior. goettingen-research-online.de

In the case of this compound (HHD), conformational analysis via X-ray diffraction shows that hydrogen bonding is a dominant structural element in the crystal, connecting amino H atoms with cyano N atoms of adjacent molecules. researchgate.netresearchgate.net While gas-phase calculations would provide the intrinsic conformational preferences, the solid-state structure confirms the importance of intermolecular interactions in determining the final conformation. researchgate.net Theoretical calculations complement these experimental findings by providing energy profiles for different conformers, which is essential for understanding dynamics in the gas phase and in solution. whiterose.ac.ukmdpi.com

Modeling of Intramolecular Charge Transfer Mechanisms

The phenomenon of dual fluorescence in donor-acceptor molecules like aminobenzonitriles is often explained by the Twisted Intramolecular Charge Transfer (TICT) model. goettingen-research-online.de This model posits that upon photoexcitation to a locally excited (LE) state, the molecule can undergo a conformational change, typically a rotation around the donor-acceptor bond, to reach a highly polar charge-transfer (CT) state. goettingen-research-online.de

The study of this compound and its analogues provides critical evidence for the TICT mechanism. In 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), the two methyl groups ortho to the dimethylamino group sterically force a twisted conformation even in the ground state. goettingen-research-online.deresearchgate.net As a result, this molecule predominantly exhibits charge-transfer fluorescence, as the pre-twisted geometry facilitates the formation of the TICT state upon excitation. goettingen-research-online.de This observation is considered strong support for the TICT model. goettingen-research-online.de

The intramolecular charge transfer (ICT) reaction from the LE state to the CT state occurs on a picosecond timescale. goettingen-research-online.de Theoretical modeling of this process involves calculating the potential energy surfaces of the ground and excited states as a function of the twisting and pyramidalization coordinates of the amino group. researchgate.net These calculations show that the CT state has a significantly larger dipole moment than the LE state. goettingen-research-online.de

Prediction of Spectroscopic Features and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic features, which can then be compared with experimental results from techniques like time-resolved infrared (TRIR) and transient absorption spectroscopy. acs.orgacs.org

For aminobenzonitrile systems, DFT and Self-Consistent Field/Configuration Interaction (SCI) theories have been used to assign a number of singlet and triplet excited states. acs.org These theoretical predictions for vertical states have been verified to be accurate within approximately 0.3 eV when compared to experimental data from electron energy loss (EEL) spectroscopy. acs.org

In the related compound 4-(dimethylamino)benzonitrile (DMABN), ab initio calculations combined with time-resolved resonance Raman spectroscopy have identified characteristic frequency shifts of several vibrational modes upon excitation to the LE state. acs.org Specifically, a downshift in the frequency of the ring C-C stretching mode and the C≡N stretching mode indicates a partial charge transfer from the amino nitrogen to the phenyl ring. acs.org Similar computational approaches can be applied to this compound to predict its spectroscopic signatures. researchgate.net The simulation of transient absorption spectra based on nonadiabatic molecular dynamics has also been a powerful tool to unambiguously assign spectral signals to specific excited-state structures (LE vs. TICT). acs.orgnih.gov

Table 2: Computationally Studied States of Aminobenzonitrile Derivatives This table summarizes findings from computational studies on related aminobenzonitrile compounds, which inform the expected properties of this compound.

| Property | Compound Studied | Method | Finding | Reference |

| Excited States | 4-N,N-dimethylamino-3,5-dimethylbenzonitrile (MMD) | DFT/SCI | Assignment of singlet and triplet excited states. | acs.org |

| Vibrational Shifts | 4-Aminobenzonitrile (ABN) | Ab Initio | Downshift of C≡N stretching mode (~30 cm⁻¹) in the LE state, indicating partial charge transfer. | acs.org |

| ICT Dynamics | 4-(Dimethylamino)benzonitrile (DMABN) | Time-Resolved Spectroscopy & Calculations | The ICT reaction from the LE state to the CT state occurs on a picosecond timescale. | goettingen-research-online.deacs.org |

Crystallographic Analysis and Supramolecular Assembly of 4 Amino 3,5 Dimethylbenzonitrile Derivatives

Single Crystal X-ray Diffraction Studies of 4-Amino-3,5-dimethylbenzonitrile and Analogues

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimi.it Studies on this compound (HHD) and its analogues, such as 4-aminobenzonitrile (B131773) (ABN) and 4-(dimethylamino)benzonitrile (B74231) (DMABN), have provided critical insights into their molecular structures. goettingen-research-online.deresearchgate.net

In the case of 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), an analogue of HHD, diffraction data collected at 173 K revealed that the dimethylamino group is twisted by 59.3(2)° relative to the phenyl plane. researchgate.net Furthermore, the amino nitrogen atom is displaced out of the phenyl ring's plane by 0.117(5) Å. researchgate.net The N-phenyl bond in MMD is also notably longer (1.414(3) Å) compared to other aminobenzonitriles, which have an average bond length of 1.367 Å. goettingen-research-online.deresearchgate.net In contrast, the amino group in 4-aminobenzonitrile (ABN) and 4-(dimethylamino)benzonitrile (DMABN) exhibits a pyramidal character. researchgate.net The angle between the amino group plane and the phenyl ring is 34(3)° for ABN and 11.9(3)° for DMABN. researchgate.net

Crystallographic data for these compounds are systematically archived in resources like the Crystallography Open Database (COD), which provides essential cell parameters and space group information. crystallography.netnih.gov

Table 1: Crystallographic Data for this compound Analogue (MMD) at 173 K

| Parameter | Value |

| Twist angle of dimethylamino group | 59.3(2)° |

| Out-of-plane displacement of N(1) | 0.117(5) Å |

| N-phenyl bond length | 1.414(3) Å |

| Data sourced from Heine et al. (1994) researchgate.net |

Intermolecular Interactions: Hydrogen Bonding and Stacking

The solid-state architecture of this compound and its derivatives is significantly influenced by intermolecular forces, particularly hydrogen bonding and π-π stacking. researchgate.net

In crystals of this compound (HHD), hydrogen bonding is a key structural element. goettingen-research-online.de Each hydrogen atom of the amino group forms a bond with the cyano nitrogen atom of two different neighboring molecules. goettingen-research-online.deresearchgate.net This arrangement results in a layered structure composed of squares and octagons. goettingen-research-online.deresearchgate.net Similarly, in 4-aminobenzonitrile (ABN) and 3,5-dimethyl-4-(methylamino)benzonitrile (B14266707) (MHD), hydrogen bonds form between an amino hydrogen and a cyano nitrogen of adjacent molecules. goettingen-research-online.deresearchgate.net The study of such interactions is crucial for understanding and predicting the connectivity patterns in molecular solids. mdpi.com

Influence of Crystal Packing on Molecular Conformation and Photophysics

The arrangement of molecules within a crystal, or crystal packing, directly impacts their conformation and photophysical properties. The conformation of the amino group and its substituents in aminobenzonitriles can be altered by the forces within the crystal.

The photophysical behavior of these molecules is particularly sensitive to their solid-state environment. For example, 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), where the dimethylamino group is forced into a nearly perpendicular orientation by the adjacent methyl groups, was initially thought to exhibit only charge transfer (CT) fluorescence. goettingen-research-online.de However, it has since been shown to display dual fluorescence on a picosecond timescale. goettingen-research-online.de In contrast, crystalline 4-(dimethylamino)benzonitrile (DMABN) shows only locally excited (LE) emission from 300 K down to 5 K. researchgate.net The fluorescence of another derivative, 4-(diisopropylamino)benzonitrile (B3050731) (DIABN), is composed of both LE and intramolecular charge transfer (ICT) emissions at 300 K, but the ICT fluorescence disappears below 60 K. researchgate.net

Time-resolved infrared spectroscopy has been used to study the excited states of DMABN and its analogue 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN) in various solvents. nih.gov In protic solvents like butanol, the intramolecular charge transfer (ICT) state's C≡N infrared absorption band splits into a doublet, indicating the presence of both a hydrogen-bonded and a non-hydrogen-bonded species. nih.gov

Temperature-Dependent Solid-Solid Phase Transitions

Temperature-dependent solid-solid phase transitions have been observed in several aminobenzonitriles, including this compound and its analogues. goettingen-research-online.deresearchgate.net These transitions represent a change in the crystal packing arrangement as the temperature is varied. aps.org

Such phase changes can be detected through techniques like differential scanning calorimetry and variable-temperature X-ray diffraction. unimi.itaps.org For example, crystals of 4-aminobenzonitrile (ABN) grown by sublimation undergo reversible thermosalient phase changes, meaning they can jump or move in response to temperature changes. researchgate.net Single-crystal diffraction studies conducted at 20 K intervals during cooling have documented these transformations. researchgate.net A low-temperature phase of ABN has been identified with lattice constants that are significantly different from those at room temperature. goettingen-research-online.de The study of these transitions is critical for understanding the material's stability and potential applications in areas like thermal actuators. researchgate.net

Applications and Advanced Materials Science Incorporating 4 Amino 3,5 Dimethylbenzonitrile

Role in the Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

4-Amino-3,5-dimethylbenzonitrile serves as a crucial intermediate in the synthesis of certain Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a class of antiretroviral drugs used in the management of Human Immunodeficiency Virus (HIV) infection. drugbank.comresearchgate.net NNRTIs are a cornerstone of modern HIV therapy, known for their high potency and specificity in inhibiting the viral reverse transcriptase enzyme, which is essential for HIV replication. researchgate.netresearchgate.net

The most notable application of this compound in this context is in the synthesis of Etravirine . cymitquimica.comdrugbank.com Etravirine is a second-generation NNRTI that maintains efficacy against HIV strains that have developed resistance to earlier drugs in this class. cymitquimica.comchemicalbook.com The synthesis of Etravirine and other novel bicyclic NNRTIs often involves a multi-step process where this compound is a key starting material. researchgate.net For instance, it can be reacted with a pyrimidine (B1678525) derivative to form a diarylamine intermediate, which is then further modified to produce the final active pharmaceutical ingredient. researchgate.net The structural components of this compound are integral to the final structure of these NNRTIs, contributing to their binding affinity and therapeutic profile.

Derivatives of this compound are also explored for the creation of novel NNRTIs with improved properties, such as enhanced aqueous solubility, to overcome some of the limitations of existing therapies. researchgate.net The synthesis of a derivative, 4-((6-Amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, an impurity of Etravirine, also utilizes this starting material and is itself investigated for potential as a novel HIV-1 NNRTI. drugbank.com

Table 1: Synthetic Intermediates in NNRTI Synthesis Derived from this compound

| Intermediate Compound | Role in Synthesis | Reference |

| 4-[(2-Chloro-5-nitropyrimidin-4-yl)amino]-3,5-dimethylbenzonitrile | Key intermediate in the synthesis of novel bicyclic NNRTIs. | researchgate.net |

| 4-((6-Amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile | An impurity of Etravirine, also explored as a potential NNRTI. | drugbank.com |

Integration into Covalent Organic Frameworks (COFs) for Energy Storage

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures, making them promising materials for a range of applications, including energy storage. chemscene.com this compound has been identified as a valuable building block, or "linker," for the synthesis of specific COFs designed for use in energy storage devices like supercapacitors. mdpi.com

In one notable example, this compound is used in the synthesis of a triazine-based COF, termed TDMTA-TFP COF. This process involves the trimerization of this compound to form 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris(2,6-dimethylaniline) (TDMTA), which then serves as a key building block for the final COF structure. The resulting COF material exhibits properties that are well-suited for use as an electrode in aqueous electrolyte symmetric supercapacitors, a type of device that can store and deliver energy rapidly.

Table 2: Application of this compound in COF Synthesis for Energy Storage

| COF System | Role of this compound | Application |

| TDMTA-TFP COF | Precursor for the synthesis of the TDMTA linker. | Electrode material in aqueous electrolyte symmetric supercapacitors. |

Development of Optoelectronic Materials and Devices

The photophysical properties and solid-state structure of this compound and its derivatives are subjects of research for their potential in optoelectronic materials. The interaction between the electron-donating amino group and the electron-accepting nitrile group, mediated by the benzene (B151609) ring, gives rise to interesting electronic and photophysical behaviors. researchgate.netgoettingen-research-online.de

Studies have shown that the planarity of the aminobenzonitrile structure plays a crucial role in its fluorescence properties. researchgate.net this compound has a relatively planar structure, which influences its internal conversion efficiency upon photoexcitation. researchgate.net Furthermore, crystalline forms of this compound exhibit temperature-dependent solid-solid phase transitions, a characteristic that is of interest for the development of smart materials. goettingen-research-online.de

While direct application in a specific optoelectronic device has not been extensively reported, the phenomenon of thermosalience, or the jumping of crystals upon heating, has been observed in related aminobenzonitriles. researchgate.net This property is linked to anisotropic thermal expansion and phase transitions within the crystal lattice. Such materials have potential applications in the development of temperature-controlled switches, actuators, and other responsive devices. researchgate.net The fundamental understanding of the structure-property relationships in this compound contributes to the broader field of organic materials science and the design of novel optoelectronic components. goettingen-research-online.de

Utilization in Pharmaceutical and Agrochemical Intermediates

Beyond its specific role in NNRTI synthesis, this compound is a versatile intermediate in the broader pharmaceutical and agrochemical industries. cymitquimica.comresearchgate.net Its chemical structure, featuring reactive amino and nitrile functional groups, allows it to be a starting point for the synthesis of a wide array of more complex molecules. cymitquimica.com

In the pharmaceutical sector, it is considered an excellent intermediate for the synthesis of various Active Pharmaceutical Ingredients (APIs), including certain anticancer drugs and kinase inhibitors. uni.lu Kinase inhibitors are a significant class of targeted cancer therapies, and the development of novel inhibitors is an active area of research.

In the agrochemical industry, this compound is used in the development of new pesticides and other crop protection agents. The specific structural motifs that can be derived from this compound are valuable in the design of molecules with desired biological activity and environmental profiles.

Table 3: Industrial Applications of this compound as an Intermediate

| Industry | Application |

| Pharmaceutical | Intermediate for the synthesis of anticancer drugs and kinase inhibitors. uni.lu |

| Agrochemical | Intermediate for the development of new fine chemicals for crop protection. uni.lu |

Emerging Applications in Neuroprotective Studies

While direct studies on the neuroprotective effects of this compound are not prominent in the current scientific literature, its role as a synthetic intermediate for heterocyclic compounds, such as pyrimidines, is noteworthy. Pyrimidine derivatives are a class of compounds that have been investigated for a wide range of pharmacological activities, including neuroprotective effects. researchgate.net For example, various substituted pyrimidines have been explored for their potential in treating neurodegenerative diseases. researchgate.net

Although this compound itself is not cited as a neuroprotective agent, its utility in constructing pyrimidine-based molecular scaffolds suggests an indirect and emerging link to this field of research. The synthesis of novel pyrimidine derivatives from this starting material could potentially lead to the discovery of new compounds with therapeutic applications in neurology. This remains an area for future scientific exploration.

Future Research Directions and Unexplored Avenues for 4 Amino 3,5 Dimethylbenzonitrile

Advanced Spectroscopic Probes for Ultrafast Dynamics

The family of aminobenzonitriles is renowned for exhibiting complex excited-state dynamics, including intramolecular charge transfer (ICT). acs.orgacs.org While significant research has focused on its well-known cousin, 4-(dimethylamino)benzonitrile (B74231) (DMABN), the specific dynamics of 4-Amino-3,5-dimethylbenzonitrile remain a fertile ground for investigation. Unlike derivatives that are forced into a twisted conformation, this compound is assumed to have a more planar structure, which could lead to distinct photophysical behavior. researchgate.net

Future research should employ a suite of advanced, time-resolved spectroscopic techniques to map the energy landscapes of its excited states. Probing the ultrafast processes that occur after photoexcitation is crucial to understanding its potential as a photosensitizer, molecular rotor, or fluorescent probe.

Key Research Questions:

How do the methyl groups influence the rate and pathway of intramolecular charge transfer compared to unsubstituted 4-aminobenzonitrile (B131773)?

What is the precise structure of the locally excited (LE) and ICT states, and what is the energy barrier between them? acs.org

How do solvent polarity and hydrogen bonding interactions with protic solvents affect the excited-state lifetime and fluorescence quantum yield? researchgate.netscispace.com

Table 1: Advanced Spectroscopic Techniques for Probing this compound Dynamics

| Technique | Information Yielded | Relevance to this compound |

|---|---|---|

| Femtosecond Transient Absorption Spectroscopy | Tracks the evolution of excited-state populations (LE, ICT) and identifies transient species on picosecond timescales. acs.orgacs.org | Can directly observe the rate of ICT and subsequent relaxation pathways, revealing how the dimethyl substitution alters the dynamics seen in DMABN. |

| Time-Resolved Resonance Raman (TR³) Spectroscopy | Provides structural information (vibrational modes) of short-lived excited states. acs.orgpnas.org | Can determine the geometric changes upon excitation, such as the planarization of the amino group and changes in bond lengths of the phenyl ring and nitrile group. acs.org |

| Time-Resolved Infrared (TRIR) Spectroscopy | Monitors changes in vibrational frequencies, particularly of the amino and nitrile groups, which are sensitive to charge distribution. researchgate.net | Offers a direct probe of the charge localization in the ICT state and the influence of hydrogen bonding on the nitrile moiety. |

| Two-Dimensional Electronic Spectroscopy (2D-ES) | Maps electronic couplings and energy transfer pathways between different excited states with exceptional time resolution. pnas.orgnih.gov | Can unravel complex dynamics, such as conical intersections and branching pathways between different relaxation channels, which are difficult to resolve with other methods. |

Rational Design of Derivatives for Enhanced Photophysical Properties

The rational design of derivatives presents a powerful strategy to modulate the electronic and steric properties of this compound, tailoring it for specific applications. By systematically modifying the amino and nitrile functionalities or the aromatic ring, researchers can fine-tune properties such as absorption/emission wavelengths, quantum yield, and sensitivity to the local environment.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can guide these synthetic efforts by predicting the photophysical properties of proposed derivatives. aip.org For instance, studies on related aminobenzonitriles show that methylation of the amino group can significantly alter the energy gap between excited states and influence the propensity for ICT. mpg.de The amino group strongly activates the aromatic ring and can participate in bond formation, while the nitrile group is susceptible to reactions like nucleophilic additions and hydrolysis. cymitquimica.com

Table 2: Impact of Substitution on the Properties of the 3,5-Dimethylbenzonitrile Scaffold

| Substituent/Modification | Predicted Effect on Properties | Potential Application |

|---|---|---|

| Alkylation of the Amino Group (e.g., to -N(CH₃)₂) | Increases electron-donating strength; introduces steric twist, potentially favoring a twisted intramolecular charge transfer (TICT) state. researchgate.netresearchgate.net | Development of highly sensitive fluorescent probes for solvent polarity and viscosity. |

| Acylation of the Amino Group (e.g., to -NHCOCH₃) | Decreases electron-donating ability; shifts absorption to shorter wavelengths (blue shift). | Synthesis of UV-filters or precursors for further functionalization where the amino group needs protection. |

| Introduction of Halogens (e.g., F, Br) on the Ring | Induces heavy-atom effect, potentially enhancing intersystem crossing to the triplet state. | Design of novel photosensitizers for photodynamic therapy or photoredox catalysis. |

| Conversion of Nitrile to Tetrazole | Creates a bioisostere of a carboxylic acid with different electronic and metal-coordinating properties. | Development of new ligands for metal-organic frameworks or novel biologically active compounds. |

Novel Catalytic Applications in Organic Synthesis

While traditionally viewed as a synthetic intermediate, this compound holds promise as a building block for advanced catalytic systems. Its rigid structure and functional groups make it an ideal monomer for creating porous, crystalline materials with defined active sites.

A significant future direction is its use in the synthesis of Covalent Organic Frameworks (COFs). Researchers have successfully used this compound as a key building block to construct an electron-rich, triazine-based COF. rsc.org This material exhibited excellent performance as a symmetric supercapacitor in aqueous electrolytes, demonstrating the compound's utility in materials for energy storage. rsc.org The synthetic pathway involved a triflic acid-mediated trimerization of the nitrile groups to form the triazine linker. rsc.org

Further research could explore:

Photoredox Catalysis: The inherent electronic properties of aminobenzonitriles suggest that COFs or polymers derived from them could function as heterogeneous photoredox catalysts. sioc-journal.cn The donor-acceptor nature of the monomer unit could facilitate single-electron transfer processes under visible light irradiation.

Metal-Organic Frameworks (MOFs): Derivatives of this compound, where the nitrile is converted to a stronger coordinating group like a carboxylate or tetrazole, could serve as novel organic linkers for MOFs with tailored pore environments for selective catalysis.

Organocatalysis: The basicity of the amino group could be harnessed in derivatives designed to act as organocatalysts for various chemical transformations.

Exploration in Biological Systems Beyond HIV-1 Inhibition

The primary biological application of this compound has been as a crucial fragment in the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), including the FDA-approved drug Etravirine. dovepress.comsdu.edu.cn However, the structural motifs accessible from this compound are relevant to a much broader range of biological targets.

Future research should focus on leveraging this scaffold to create compound libraries for screening against other diseases. The DAPY core and related structures have shown remarkable versatility, and exploring their potential beyond HIV is a logical next step.

Table 3: Potential Biological Targets for this compound Derivatives Beyond HIV-1

| Target Class | Rationale | Example Scaffold/Approach |

|---|---|---|

| Kinase Inhibitors | The diaryl structure is a common pharmacophore in kinase inhibitors used in oncology. The flexibility of DAPY-type molecules could allow binding to various kinase active sites. | Synthesize libraries of DAPY analogs and screen against a panel of cancer-relevant kinases. |

| Antiviral (Other Viruses) | The NNRTI binding pocket in HIV-1 RT is unique, but other viral polymerases may have druggable allosteric sites amenable to similar inhibitors. | Develop and test triazine derivatives against other viral targets like Hepatitis B or C polymerases. nih.gov |

| GPCR Ligands | Heterocyclic structures derived from the aminobenzonitrile core, such as dicyanopyridines, have been investigated as ligands for G-protein coupled receptors. nih.gov | Synthesize amino-3,5-dicyanopyridine derivatives to target receptors like the adenosine (B11128) A1 receptor for potential treatments of epilepsy or other neurological disorders. nih.gov |

| Anticancer Agents | Chromeno[2,3-d]pyrimidine scaffolds, which can be synthesized from related precursors, have demonstrated antitumoral activities against various cancer cell lines. nih.gov | Investigate the synthesis of chromeno[2,3-d]pyrimidines starting from this compound derivatives and evaluate their cytotoxic effects. |

Integration into Next-Generation Functional Materials

The integration of this compound into next-generation functional materials is a highly promising research frontier. Its unique combination of photophysical activity, chemical reactivity, and structural rigidity makes it a versatile component for materials with applications in electronics, energy, and sensing.

The demonstrated use of this compound in synthesizing a COF for supercapacitors is a prime example. rsc.org This opens the door to a wide range of porous materials. The hydrogen-bonding capabilities of the primary amino group, as observed in crystal packing studies of related compounds, can also be exploited for the self-assembly of supramolecular structures. researchgate.netgoettingen-research-online.de

Table 4: Applications of this compound in Functional Materials

| Material Type | Key Molecular Property | Future Research Direction |

|---|---|---|

| Covalent Organic Frameworks (COFs) | Reactive nitrile and amino groups; rigid, defined geometry. rsc.org | Design of 2D and 3D COFs for gas storage, heterogeneous catalysis, and proton conduction membranes. |

| Organic Light-Emitting Diodes (OLEDs) | Potential for high fluorescence quantum yield and tunable emission via derivatization. | Synthesize and characterize derivatives as emissive or host materials in OLED devices, targeting deep blue or white light emission. |

| Chemical Sensors | Environment-sensitive fluorescence (solvatochromism) of ICT states. acs.org | Develop fluorescent probes based on its derivatives for detecting metal ions, anions, or changes in local polarity/viscosity in biological or industrial systems. |

| Functional Polymers | Can be incorporated as a monomer into polymers via its amino or nitrile group. | Create specialty polymers with high thermal stability, specific refractive indices, or photo-responsive properties for advanced optical or electronic applications. |

Table 5: Compound Names Mentioned in this Article

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | This compound |

| ABN | 4-Aminobenzonitrile |

| DMABN | 4-(Dimethylamino)benzonitrile |

| TMABN | 4-N,N-dimethylamino-3,5-dimethylbenzonitrile |

| MMD | 3,5-Dimethyl-4-(dimethylamino)benzonitrile |

| HHD | This compound |

| MHD | 4-(Methylamino)-3,5-dimethylbenzonitrile |

| Etravirine | 4-[[6-(4-Cyanophenyl)amino-2-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile |

| COF | Covalent Organic Framework |

| MOF | Metal-Organic Framework |

| DAPY | Diarylpyrimidine |

| NNRTI | Non-Nucleoside Reverse Transcriptase Inhibitor |

Q & A

Q. What are the established synthetic routes for 4-Amino-3,5-dimethylbenzonitrile, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis of this compound (CAS 74896-24-5) can be adapted from protocols for structurally similar benzonitrile derivatives. A common approach involves:

- Nucleophilic substitution : Reacting halogenated precursors (e.g., 3,5-dimethyl-4-nitrobenzonitrile) with ammonia under reducing conditions.

- Catalytic reduction : Using hydrogen gas with palladium on carbon (Pd/C) to reduce nitro groups to amines .

- Optimization : Refluxing in ethanol with glacial acetic acid as a catalyst (4 hours, ~70°C) improves yield and purity .

Key Considerations : Control reaction pH to avoid side reactions (e.g., over-reduction or nitrile hydrolysis).

Q. How is this compound characterized to confirm its molecular structure?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : -NMR (δ 2.2 ppm for methyl groups, δ 6.8 ppm for aromatic protons) and -NMR (δ 118 ppm for nitrile carbon) confirm substituent positions .

- Mass Spectrometry : ESI-MS (m/z 146.19 [M+H]) validates molecular weight .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311++G(d,p) basis sets for accuracy .

- Charge Distribution : Mulliken population analysis reveals electron-rich regions (e.g., amino group) prone to electrophilic attack .

- Reactivity Insights : Simulate reaction pathways (e.g., nitrile group stability under acidic conditions) to guide experimental design .

Q. How can researchers resolve discrepancies in reported biological activities of derivatives of this compound?

- Methodological Answer :

- Comparative Assays : Standardize bioactivity tests (e.g., enzyme inhibition IC) across labs. For example, derivatives with electron-withdrawing substituents may show enhanced binding to cytochrome P450 enzymes .

- Structural Modifications : Introduce halogens (Cl, F) at the 3,5-positions to study steric/electronic effects on activity .

- Data Validation : Cross-reference experimental results with computational predictions (e.g., docking studies) to identify outliers .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer :

- Reaction Optimization :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to separate amines from unreacted nitro precursors .

Q. How does steric hindrance from the 3,5-dimethyl groups influence the reactivity of this compound in coupling reactions?

- Methodological Answer :

- Steric Effects : The methyl groups at positions 3 and 5 hinder access to the amino group, reducing efficiency in Buchwald-Hartwig couplings. Use bulky ligands (e.g., XPhos) to stabilize palladium catalysts .

- Alternative Routes : Employ Ullmann coupling with copper iodide (CuI) and 1,10-phenanthroline in DMF at 120°C for aryl-amine bond formation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen (heating rate: 10°C/min) to measure decomposition onset temperature. Compare results with literature values .

- Controlled Replicates : Repeat stability tests in different solvents (e.g., DMSO vs. water) to identify environmental impacts on degradation .

- Mechanistic Study : Use DFT to model decomposition pathways (e.g., nitrile → amide conversion) and validate experimentally .

Applications in Drug Development

Q. What methodologies are effective for evaluating this compound as a pharmacophore in kinase inhibitors?

- Methodological Answer :

- In Silico Screening : Dock the compound into kinase ATP-binding pockets (e.g., EGFR, BRAF) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .

- In Vitro Assays : Test inhibition against recombinant kinases (IC determination via fluorescence polarization) .

- SAR Studies : Modify the benzonitrile scaffold with sulfonamide or urea groups to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.